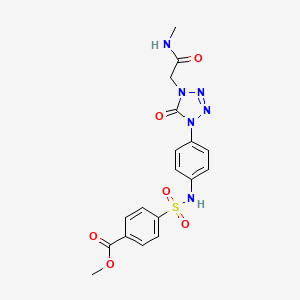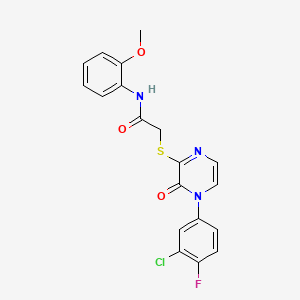
2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide” is a chemical compound. However, specific details about its structure and properties are not readily available1.
Synthesis Analysis
I was unable to find specific information on the synthesis of this compound.Molecular Structure Analysis
Information on the molecular structure of this compound is not available in the current literature.Chemical Reactions Analysis
There is no available information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available.科学的研究の応用
Metabolism and Bioavailability Studies
The compound may have applications in studies related to drug metabolism and bioavailability. A study examining a related compound, ST-679, found it to be a novel non-steroid anti-inflammatory agent, suggesting potential uses in pharmacokinetic research. The study aimed to evaluate and compare pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2 beta, concluding that the tablet and capsule formulations of the compound were bioequivalent, indicating predictable behavior in the human body which is crucial for such applications (Annunziato & di Renzo, 1993).
Imaging and Receptor Study Applications
Compounds structurally similar to the one have been used in imaging studies and receptor binding analyses. For example, [11C]GMOM, a PET ligand related to the compound, was used to study its binding to N-methyl-d-aspartate receptors, showcasing its potential in neuroimaging and neurological research. The study highlighted its high specificity and affinity, making it suitable for detailed brain region studies (van der Doef et al., 2015).
Pain and Receptor Specificity Research
Another study utilized a compound, JT010, closely related to the one , for pain research, focusing on the transient receptor potential ankyrin 1 (TRPA1). This research provided insights into pain sensation caused by isolated TRPA1 activation in humans and established a new TRPA1-specific pain model. Such studies are crucial for understanding pain mechanisms and for the development of targeted pain therapies (Heber et al., 2019).
Pharmacokinetic and Pharmacodynamic Modeling
Compounds like CHF3381, related to the one , have been used in pharmacokinetic and pharmacodynamic modeling. This study developed a mechanistic model to describe the kinetics of CHF3381 and its metabolites, along with their relationship with monoamine oxidase-A activity and heart rate, demonstrating the compound's potential in the development of treatments for conditions like neuropathic pain (Csajka et al., 2005).
Safety And Hazards
There is no available information on the safety and hazards associated with this compound.
将来の方向性
Given the lack of information on this compound, future research could focus on its synthesis, structure, properties, and potential applications.
Please note that this analysis is based on the currently available information and may not be comprehensive. For a more detailed analysis, you may want to consult with a chemist or a chemical database. I hope this information is helpful! If you have any other questions, feel free to ask.
特性
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-27-16-5-3-2-4-15(16)23-17(25)11-28-18-19(26)24(9-8-22-18)12-6-7-14(21)13(20)10-12/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFMWVLMZTZBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

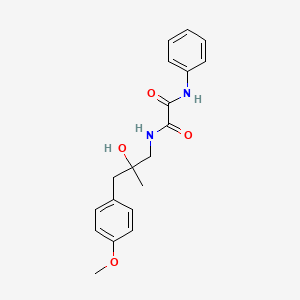
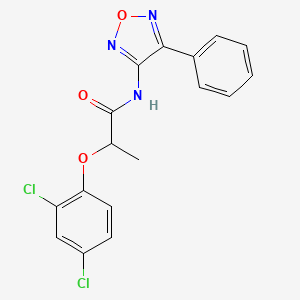
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2650828.png)
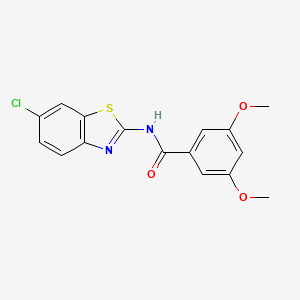
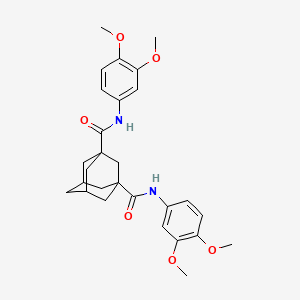
![2-(4-acetylpiperazin-1-yl)-2-oxo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2650831.png)
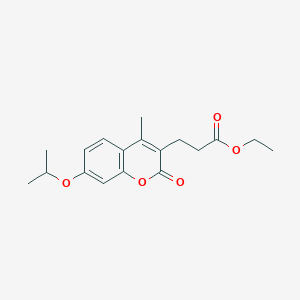
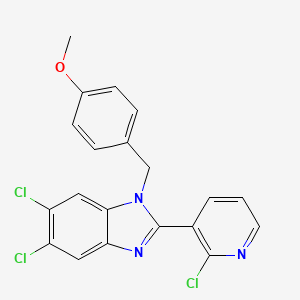
![3-(3-Chlorophenyl)-8-((2,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2650838.png)
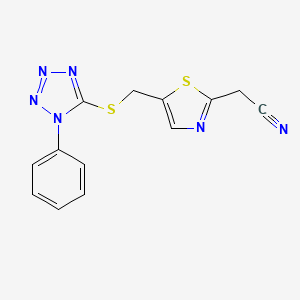
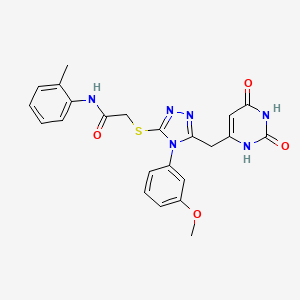
![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2650843.png)
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)
